molecular formula C19H14N2O2S B2495541 N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034561-03-8

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2495541
CAS RN: 2034561-03-8
M. Wt: 334.39
InChI Key: QELVKUQJXCROPS-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide, also known as Furan-BT, belongs to the class of benzo[b]thiophene compounds. It is a part of a series of compounds that have been synthesized and evaluated for their anti-tubercular activity . This compound has been used in the synthesis of potent sugar-based heterocycles .


Synthesis Analysis

The compound has been synthesized via a multi-component reaction (MCR). The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .


Molecular Structure Analysis

The molecular structure of many alkaloids is based mainly on the pyridine system . Thiophenes are found in many natural products and incorporated in various synthetic compounds . Several furan-based products exhibited potent anticancer, antimicrobial, and other activities .


Chemical Reactions Analysis

The compound has been tested against different cancer cell lines . Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H14N2O2S and a molecular weight of 334.39.

Scientific Research Applications

Suzuki–Miyaura Coupling Reagent

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide serves as a boron reagent in this process . Its stability, ease of preparation, and environmentally benign nature contribute to its popularity.

Anti-Tubercular Activity

In the search for potent anti-tubercular agents, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . While the specific compound mentioned may not be identical, the benzamide scaffold could potentially exhibit similar properties.

Indole Derivatives with Anti-Inflammatory and Analgesic Activities

Among indole derivatives, compounds related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide have shown promise. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities, along with a low ulcerogenic index . These findings suggest potential therapeutic applications.

Synthetic Strategies and Thiophene Derivatives

Researchers have developed diverse synthetic strategies for thiophene derivatives, including benzothiophenes. These compounds find applications in materials science, organic electronics, and pharmaceuticals. Although not specific to our compound, understanding these synthetic routes can inform its design and modification .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s worth noting that pyridine derivatives demonstrate a broad spectrum of biological activities including antiviral, anticancer, antioxidant, and antimicrobial .

Future Directions

The compound and its derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential for further development in the field of anti-tubercular agents . Further studies could focus on evaluating the efficacy of these compounds against other strains of bacteria or exploring their potential uses in other medical applications.

properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-19(18-9-14-3-1-2-4-17(14)24-18)21-11-13-5-6-16(20-10-13)15-7-8-23-12-15/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELVKUQJXCROPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

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